molecular formula C8H13NO2 B13170136 Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13170136
M. Wt: 155.19 g/mol
InChI Key: GDPZAUSPANRTHB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester . This esterification reaction is followed by further purification steps to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its use, such as in biological systems or chemical reactions. The compound’s structure allows it to participate in various binding interactions, influencing its activity and function .

Comparison with Similar Compounds

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₁N₁O₂
  • Molecular Weight : 169.18 g/mol
  • Functional Groups : Contains an ethyl ester and a pyrrole ring.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antibacterial Activity :
    • Studies have demonstrated its effectiveness against various bacterial strains. For instance, a recent investigation reported significant inhibition of Escherichia coli and Salmonella typhimurium, with minimum inhibitory concentrations (MIC) of 19.24 µg/mL and 11.31 µg/mL, respectively .
  • Antifungal Activity :
    • The compound has shown potential antifungal effects against Candida species, indicating its broader applicability in treating infectious diseases .
  • Enzyme Modulation :
    • This compound has been found to modulate enzyme activities involved in metabolic pathways, which is crucial for understanding its therapeutic mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound interacts with various biomolecules, influencing their functions and potentially altering metabolic pathways.
  • Binding Affinity Studies : Research continues to explore its binding affinities with specific enzymes and receptors, which may elucidate its pharmacodynamics.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Differences
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateC₁₀H₁₃N₁O₃Contains a formyl group instead of a methyl group at position 5
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylateC₁₇H₁₉N₂O₄Features a phenolic hydroxyl group and additional aromatic substituents
Ethyl 2-methyl-5-oxo-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylateC₁₃H₁₄ClN₂O₃Contains a chlorinated phenyl group at position 4

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Synthesis and Antibacterial Evaluation :
    • A study synthesized various derivatives of pyrrole carboxylates and evaluated their antibacterial properties. The findings indicated that modifications in the structure could enhance activity against resistant bacterial strains .
  • Molecular Modeling Studies :
    • Computational studies using density functional theory (DFT) have provided insights into the electronic properties of this compound, supporting its potential as a lead compound for further drug development .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 5-methyl-2,3-dihydro-1H-pyrrole-4-carboxylate

InChI

InChI=1S/C8H13NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h9H,3-5H2,1-2H3

InChI Key

GDPZAUSPANRTHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NCC1)C

Origin of Product

United States

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